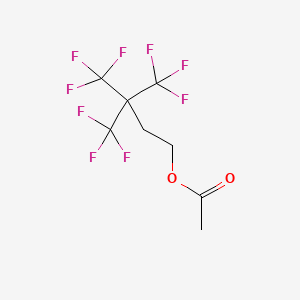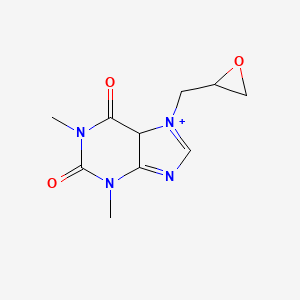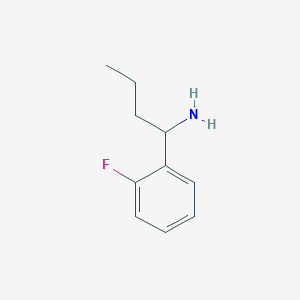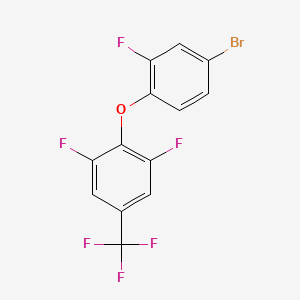![molecular formula C14H19NO2 B12080102 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid](/img/structure/B12080102.png)
4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclopentyl(methyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromomethylbenzoic acid.
Nucleophilic Substitution: The bromine atom in 4-bromomethylbenzoic acid is substituted with a cyclopentyl(methyl)amine group through a nucleophilic substitution reaction. This step requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amides or secondary amines.
科学的研究の応用
Chemistry
In chemistry, 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl(methyl)amino group can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of enzymatic activity, influencing various physiological processes.
類似化合物との比較
Similar Compounds
4-{[Cyclohexyl(methyl)amino]methyl}benzoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-{[Cyclopentyl(ethyl)amino]methyl}benzoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is unique due to the specific combination of the cyclopentyl and methyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
4-[[cyclopentyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO2/c1-15(13-4-2-3-5-13)10-11-6-8-12(9-7-11)14(16)17/h6-9,13H,2-5,10H2,1H3,(H,16,17) |
InChIキー |
NVVQTCAETNFZNG-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






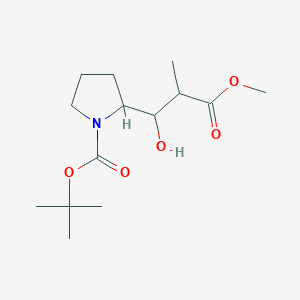
![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)

